molecular formula C18H14N4O2S B2568540 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide CAS No. 1203313-23-8

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide

Cat. No.: B2568540
CAS No.: 1203313-23-8
M. Wt: 350.4
InChI Key: NFXZQOWSIVYABI-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Synthesis of the benzo[d]oxazole moiety: This can be synthesized via the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Thioether formation: The final step involves the reaction of the benzo[d]oxazole derivative with a suitable thiol reagent under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenyl-1H-pyrazol-3-yl)benzamide: Similar structure but lacks the benzo[d]oxazole moiety.

    2-(benzo[d]oxazol-2-ylthio)acetamide: Contains the benzo[d]oxazole moiety but lacks the pyrazole and phenyl groups.

Uniqueness

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide is unique due to its combination of the pyrazole, phenyl, and benzo[d]oxazole moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(11-25-18-21-15-6-1-2-7-16(15)24-18)20-13-5-3-4-12(10-13)14-8-9-19-22-14/h1-10H,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXZQOWSIVYABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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